beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate
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Overview
Description
Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: is a complex organic compound used primarily in biochemical research. It is known for its role in the synthesis of glycosides and its utility in proteomics research. The compound is characterized by its heptaacetate structure, which includes seven acetate groups, and the presence of a trichloroethanimidate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate typically involves the acetylation of beta-D-lactopyranoside followed by the introduction of the trichloroethanimidate group. The process can be summarized as follows:
Acetylation: Beta-D-lactopyranoside is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form beta-D-lactopyranoside heptaacetate.
Trichloroethanimidate Introduction: The heptaacetate derivative is then treated with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethanimidate group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield beta-D-lactopyranoside and trichloroacetic acid.
Acetylation/Deacetylation: The acetate groups can be removed or replaced under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Deacetylation: Catalysts like sodium methoxide or acidic conditions.
Major Products:
Substitution: Various glycosides depending on the nucleophile used.
Hydrolysis: Beta-D-lactopyranoside and trichloroacetic acid.
Deacetylation: Beta-D-lactopyranoside.
Scientific Research Applications
Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is widely used in scientific research, particularly in:
Chemistry: Synthesis of glycosides and study of glycosylation reactions.
Biology: Investigating carbohydrate-protein interactions.
Medicine: Research on glycosylated drugs and their mechanisms.
Industry: Production of glycosylated compounds for various applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of glycosides and the study of carbohydrate chemistry.
Comparison with Similar Compounds
Beta-D-Lactopyranoside heptaacetate: Lacks the trichloroethanimidate group.
Alpha-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: Differs in the anomeric configuration.
Uniqueness: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is unique due to its combination of the beta-D-lactopyranoside core with the trichloroethanimidate group, making it particularly useful in glycosylation reactions and proteomics research.
Biological Activity
β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate (CAS Number: 1142022-76-1) is a synthetic carbohydrate derivative that exhibits significant biological activity. This compound is primarily used in biochemical research due to its unique structural features and potential applications in glycoscience and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is C₃₀H₃₆Cl₃N₁O₁₈, with a molecular weight of approximately 780.94 g/mol. The compound features a lactopyranoside backbone modified with a trichloroethanimidate group and seven acetate moieties, which contribute to its solubility and reactivity.
Property | Value |
---|---|
CAS Number | 1142022-76-1 |
Molecular Formula | C₃₀H₃₆Cl₃N₁O₁₈ |
Molecular Weight | 780.94 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is attributed to its ability to interact with various biological targets. The trichloroethanimidate moiety enhances the compound's electrophilicity, allowing it to participate in glycosylation reactions. This property is particularly useful in synthesizing glycosides and glycoconjugates.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis through glycosylation processes.
Enzyme Inhibition
Research indicates that β-D-Lactopyranoside derivatives can inhibit specific glycosyl hydrolases, enzymes responsible for breaking down glycosidic bonds in carbohydrates. This inhibition can be leveraged for therapeutic purposes in conditions where modulation of carbohydrate metabolism is beneficial.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that β-D-Lactopyranoside derivatives exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Glycosylation Reactions : In a publication from Carbohydrate Research, researchers utilized β-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate as a glycosyl donor in the synthesis of complex oligosaccharides. The yield was reported to be over 85%, showcasing its efficiency as a glycosylation reagent.
- Enzyme Interaction : A study highlighted in Biochemistry focused on the inhibition of α-glucosidase by this compound. The results indicated competitive inhibition with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for managing diabetes by slowing carbohydrate absorption.
Properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSSIATSJUBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl3NO18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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